N-(2-(Hydroxy(phenyl)methyl)-3-methoxyphenyl)pivalamide
Description
N-(2-(Hydroxy(phenyl)methyl)-3-methoxyphenyl)pivalamide is a pivalamide derivative featuring a substituted phenyl backbone. Its structure includes a hydroxy(phenyl)methyl group at the 2-position and a methoxy group at the 3-position of the benzene ring (Figure 1). The pivalamide moiety (tert-butyl carbamate) confers steric bulk and metabolic stability, making it a common functional group in medicinal chemistry for modulating pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[hydroxy(phenyl)methyl]-3-methoxyphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)18(22)20-14-11-8-12-15(23-4)16(14)17(21)13-9-6-5-7-10-13/h5-12,17,21H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCRVRQKBWUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Hydroxy(phenyl)methyl)-3-methoxyphenyl)pivalamide typically involves the reaction of 2-(hydroxy(phenyl)methyl)-3-methoxyphenylamine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Hydroxy(phenyl)methyl)-3-methoxyphenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Hydroxy(phenyl)methyl)-3-methoxyphenyl)pivalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-(Hydroxy(phenyl)methyl)-3-methoxyphenyl)pivalamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The pivalamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
N-(2-(2-hydroxypropyl)-3-methoxyphenyl)pivalamide ()
- Structure : Replaces the hydroxy(phenyl)methyl group with a 2-hydroxypropyl chain.
- Synthesis : Produced via reaction of N-(3-methoxyphenyl)pivalamide with propylene oxide, yielding 44% purity (HPLC-MS: M+1=266.3).
- This analog’s lower steric bulk may enhance membrane permeability compared to the target compound .
Aromatic and Heterocyclic Derivatives
N-(bis(4-(benzyloxy)-3-formylphenyl)-methyl)-pivalamide ()
- Structure : Features a bis-formylphenyl core instead of a single substituted phenyl ring.
- Synthesis : Involves desymmetrization and peptide-catalyzed bromination, yielding a compound with two benzyloxy and formyl groups.
- However, the increased molecular weight (vs. the target compound) may limit bioavailability .
Pyridine-Based Pivalamides ()
- Examples : N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide, N-(4-iodo-2-methoxypyridin-3-yl)pivalamide.
- Key Differences : Replacement of the benzene ring with pyridine introduces a nitrogen atom, altering electronic properties (e.g., basicity) and hydrogen-bonding capacity. These derivatives are commercially available, suggesting utility as intermediates in drug discovery .
Triazinone-Containing Pivalamides ()
N-[2-(5-Oxo-3-(2-(phenylcarbamothioyl)hydrazino)-2,5-dihydro-1,2,4-triazin-6-yl)phenyl]pivalamide (Compound 6)
- Structure: Integrates a triazinone heterocycle fused to the phenyl ring.
- Biological Activity : Exhibits antibacterial effects against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) pathogens.
- However, the complexity of the heterocycle may complicate synthesis compared to the target compound .
Acetyl-Substituted Analogs ()
N-(3-Acetylphenyl)pivalamide
- Structure : Contains an acetyl group at the 3-position instead of methoxy and hydroxy(phenyl)methyl groups.
- Synthesis: Prepared via acetylation of 3-aminophenyl pivalamide with acetic anhydride.
- Key Differences : The acetyl group’s electron-withdrawing nature may reduce electron density on the aromatic ring, affecting interactions with biological targets such as enzymes or receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
